molecular formula C5H9FN4O2S B8019951 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide

5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide

Cat. No.: B8019951
M. Wt: 208.22 g/mol
InChI Key: FRCWADXBOPKPNQ-UHFFFAOYSA-N
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Description

5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with sulfonyl hydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For instance, as an antifungal agent, it inhibits the activity of succinate dehydrogenase (SDH), an enzyme crucial for the fungal respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death . The compound’s structure allows it to bind effectively to the active site of SDH, blocking its function .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
  • 1H-Pyrazole-4-carbonyl fluoride, 5-fluoro-1,3-dimethyl-
  • N’-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives

Uniqueness

Compared to similar compounds, 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide stands out due to its specific structural features that enhance its binding affinity to certain enzymes, such as SDH. This unique binding capability makes it a promising candidate for developing new antifungal agents and other therapeutic applications.

Properties

IUPAC Name

5-fluoro-1,3-dimethylpyrazole-4-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN4O2S/c1-3-4(13(11,12)9-7)5(6)10(2)8-3/h9H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCWADXBOPKPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)NN)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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